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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of SHR-A1811, a third-generation

antibody-drug conjugate (ADC), and its application in HER2-positive and HER2-low cancer

research. The document includes a summary of key clinical data, detailed experimental

protocols, and diagrams illustrating its mechanism of action and research workflows.

Introduction to SHR-A1811
SHR-A1811 is a novel, investigational antibody-drug conjugate targeting Human Epidermal

Growth Factor Receptor 2 (HER2).[1] It is composed of three key components:

Antibody: Trastuzumab, a humanized monoclonal antibody that selectively binds to the

extracellular domain of the HER2 receptor.[2]

Payload: A novel topoisomerase I inhibitor (SHR169265), which exhibits high permeability

and potent cytotoxic activity.[3][4]

Linker: A stable, cleavable linker that connects the antibody to the payload.[2][5]

SHR-A1811 has an optimized drug-to-antibody ratio (DAR) of approximately 6.[3][5] This

design, combined with a highly permeable payload, facilitates a potent "bystander effect,"

where the payload can diffuse from the target cancer cell to kill adjacent HER2-negative tumor
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cells.[3] Preclinical and clinical studies have demonstrated a promising efficacy and

manageable safety profile for SHR-A1811 in various HER2-expressing solid tumors.[2][6]

Mechanism of Action
The antitumor activity of SHR-A1811 follows a multi-step process that leverages HER2

overexpression on tumor cells to deliver a potent cytotoxic payload.
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Caption: Mechanism of Action (MoA) of SHR-A1811.

Binding: The trastuzumab component of SHR-A1811 binds with high affinity to HER2

receptors on the surface of cancer cells.

Internalization: Upon binding, the entire ADC-receptor complex is internalized into the cell via

endocytosis.

Payload Release: Inside the cell, the complex is trafficked to lysosomes, where acidic and

enzymatic conditions cleave the linker, releasing the active topoisomerase I inhibitor

payload.[5]

DNA Damage: The payload translocates to the nucleus, where it inhibits topoisomerase I, an

enzyme essential for DNA replication and repair. This leads to DNA strand breaks and

ultimately triggers programmed cell death (apoptosis).
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Bystander Effect: The cell-permeable nature of the payload allows it to diffuse out of the

target cancer cell and into neighboring tumor cells, regardless of their HER2 expression

status, leading to their death.[3][7]

Summary of Clinical & Preclinical Data
SHR-A1811 has been evaluated in multiple clinical trials across a range of HER2-expressing

tumors. The following tables summarize key efficacy and safety findings.

Table 1: Efficacy of SHR-A1811 in HER2-Positive Breast
Cancer
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pCR: Pathological Complete Response; tpCR: Total Pathological Complete Response; CR:

Complete Response.

Table 2: Efficacy of SHR-A1811 in HER2-Low Breast
Cancer & Other Solid Tumors
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HR+: Hormone Receptor-Positive; NSCLC: Non-Small Cell Lung Cancer.

Table 3: Common Treatment-Related Adverse Events
(TRAEs)
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Study / Cohort Grade ≥3 TRAEs
Most Common Grade ≥3
TRAEs

SHR-A1811-I-101 (Overall)[2] 63.2%

Decreased neutrophil count,

Anemia, Decreased white

blood cell count

FASCINATE-N (Mono)[6] 44.8% Not specified in detail

FASCINATE-N (Combo)[6] 71.6% Diarrhea (9.1% Grade 3)

NCT05911958 (HER2-Low)

[12]
39.4%

Neutropenia (27.3%),

Leukopenia (16.7%), Anemia

(13.6%)

Interstitial Lung Disease (ILD) has been reported as an adverse event of special interest, with

an incidence of 2.6% (all grades) in one study.[4]

Experimental Protocols & Workflows
Preclinical Evaluation Workflow
The preclinical assessment of SHR-A1811 involves a series of in vitro and in vivo studies to

establish its efficacy, mechanism, and safety profile before clinical testing.
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Caption: Standard workflow for the preclinical evaluation of SHR-A1811.
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Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of SHR-A1811 in

HER2-expressing cancer cell lines.

Materials:

HER2-positive cell lines (e.g., SK-BR-3, NCI-N87) and HER2-low/negative control lines (e.g.,

MDA-MB-468).

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

SHR-A1811, sterile and reconstituted.

96-well clear-bottom cell culture plates.

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

Plate reader (luminometer).

Methodology:

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL

of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

Drug Preparation: Prepare a serial dilution of SHR-A1811 in complete medium, typically

ranging from 0.01 nM to 1000 nM. Include a vehicle control (medium only).

Treatment: Remove the medium from the wells and add 100 µL of the SHR-A1811 dilutions

or vehicle control.

Incubation: Incubate the plate for 5-7 days at 37°C, 5% CO2.

Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability

reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).

Data Acquisition: Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure
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luminescence using a plate reader.

Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response

curve and calculate the IC50 value using non-linear regression analysis.

Protocol 2: Mouse Xenograft Model for Efficacy Study
Objective: To evaluate the in vivo antitumor activity of SHR-A1811 in a HER2-positive tumor

xenograft model.

Materials:

Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old.

HER2-positive cancer cells (e.g., JIMT-1) resuspended in Matrigel/PBS solution.

SHR-A1811 for injection, formulated in a sterile vehicle.

Calipers for tumor measurement.

Animal scale.

Methodology:

Tumor Implantation: Subcutaneously inject 5-10 x 10^6 cells in 100 µL of Matrigel/PBS into

the right flank of each mouse.

Tumor Growth: Monitor mice until tumors reach an average volume of 150-200 mm³. Tumor

volume is calculated as (Length x Width²) / 2.

Randomization: Randomize mice into treatment groups (e.g., Vehicle control, SHR-A1811 at

3 mg/kg, 5 mg/kg, and 10 mg/kg).

Treatment Administration: Administer SHR-A1811 intravenously (IV) or intraperitoneally (IP)

according to the study design (e.g., once every week for 3 weeks).

Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any

signs of toxicity.
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Endpoint: The study can be terminated when tumors in the control group reach a

predetermined size (e.g., 2000 mm³) or after a fixed duration.

Analysis: Plot the mean tumor volume for each group over time. Analyze for statistically

significant differences in tumor growth inhibition between treatment and control groups.

Protocol 3: Clinical Trial Workflow (Neoadjuvant Phase II
Example)
This workflow is based on the design of studies like the FASCINATE-N trial.[8][9]

Objective: To assess the efficacy (pCR rate) and safety of SHR-A1811 as a neoadjuvant

treatment for early-stage HER2-positive breast cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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